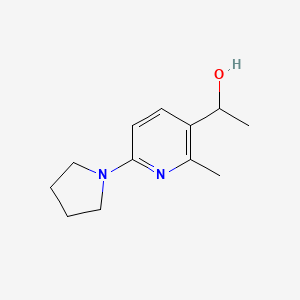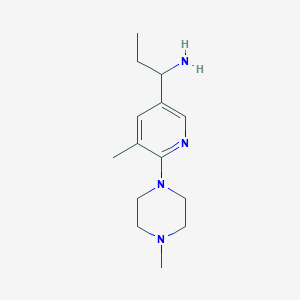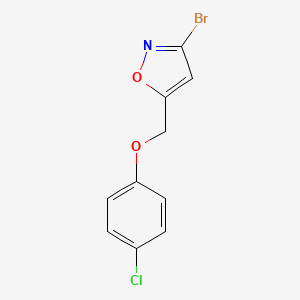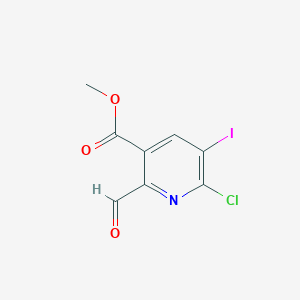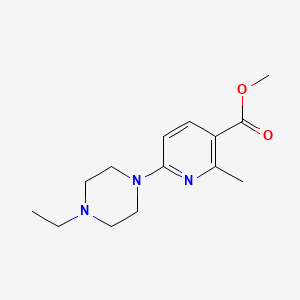
p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: is an organic compound that features a triazole ring substituted with p-tolyl and m-tolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the p-tolyl and m-tolyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions often include temperatures ranging from 50°C to 150°C and reaction times from several hours to days, depending on the specific reagents and conditions used .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction rates and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its triazole ring is known for its bioactivity, and the p-tolyl and m-tolyl groups can enhance its interaction with biological targets .
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The p-tolyl and m-tolyl groups can further enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1H-1,2,4-Triazole
- 3-Amino-1,2,4-triazole
- 5-Phenyl-1H-1,2,4-triazole
Uniqueness
What sets p-Tolyl(5-(m-tolyl)-1H-1,2,4-triazol-3-yl)methanamine apart is the presence of both p-tolyl and m-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Eigenschaften
Molekularformel |
C17H18N4 |
|---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
(4-methylphenyl)-[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C17H18N4/c1-11-6-8-13(9-7-11)15(18)17-19-16(20-21-17)14-5-3-4-12(2)10-14/h3-10,15H,18H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
IITWSZRHHGHJRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC=CC(=C3)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


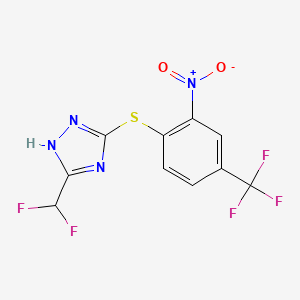



![1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)propan-1-one](/img/structure/B11791566.png)
